Product packaging for 3-Iodobut-3-en-2-one(Cat. No.:CAS No. 648425-14-3)

3-Iodobut-3-en-2-one

Cat. No.: B12601283
CAS No.: 648425-14-3
M. Wt: 195.99 g/mol
InChI Key: HOJCYEUWKFDQLB-UHFFFAOYSA-N
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Description

3-Iodobut-3-en-2-one is a high-purity chemical building block offered for research applications. As a vinyl iodide, it is a valuable intermediate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form more complex molecular architectures . This compound is part of a class of iodinated synthons utilized in the synthesis of natural products and heterocyclic compounds . Researchers employ this and similar molecules in method development and the total synthesis of bioactive targets. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should review the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IO B12601283 3-Iodobut-3-en-2-one CAS No. 648425-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648425-14-3

Molecular Formula

C4H5IO

Molecular Weight

195.99 g/mol

IUPAC Name

3-iodobut-3-en-2-one

InChI

InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3

InChI Key

HOJCYEUWKFDQLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)I

Origin of Product

United States

Reactivity Profiles and Transformation Chemistry of 3 Iodobut 3 En 2 One and Its Derivatives

Nucleophilic Reaction Pathways

The electron-withdrawing ketone group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition). Furthermore, the iodine atom can be substituted or participate in metal-catalyzed cross-coupling reactions.

The regioselectivity of nucleophilic attack on derivatives of 3-iodobut-3-en-2-one is evident in palladium-catalyzed cross-coupling reactions. Studies on 3-iodobut-3-enoic acid, a closely related derivative, demonstrate that organometallic reagents can be coupled with high regioselectivity. researchgate.netacs.org Specifically, the cross-coupling with organozinc and organotin compounds proceeds under mild conditions using a palladium catalyst, such as PdCl₂(MeCN)₂, in a solvent like dimethylformamide (DMF). acs.org In these reactions, the nucleophilic organometallic species selectively replaces the iodine atom on the C-3 position, yielding 3-substituted but-3-enoic acids. acs.org This transformation occurs without affecting the double bond or the carboxylic acid moiety, highlighting the precise regiocontrol achievable in these nucleophilic substitution-type reactions. acs.org The reaction proceeds with total regioselectivity in all documented cases. researchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid

Organometallic ReagentCatalystSolventProductYieldReference
Organozinc compoundsPdCl₂(MeCN)₂DMF3-Substituted but-3-enoic acidsGood acs.org
Organotin compoundsPdCl₂(MeCN)₂DMF3-Substituted but-3-enoic acidsGood acs.org

The nature of the external nucleophile plays a critical role in determining the outcome of reactions with halo-enone systems. For the analogous compound, 3-bromobut-3-en-2-one, various nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom via nucleophilic substitution. Additionally, softer nucleophiles like enolates can participate in Michael addition reactions.

In the context of iodocyclization reactions involving similar unsaturated systems, the choice of reagents can direct the reaction towards a specific pathway. For instance, in the halocyclization of alkenylated amide, carbamate, and urea (B33335) derivatives, O-cyclization is generally preferred over N-cyclization. tcichemicals.com However, the use of a lithium reagent can completely reverse this selectivity, favoring N-cyclization. tcichemicals.com This demonstrates that external reagents can override inherent substrate biases. The development of catalytic asymmetric halocyclization reactions, using chiral titanium alkoxides for example, further underscores the profound influence external agents can have on both reaction efficiency and stereoselectivity. tcichemicals.com

Regioselectivity in Nucleophilic Additions

Cyclization and Annulation Reactions

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of cyclic and heterocyclic systems.

The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, has been effectively applied to derivatives of halobutenols. wikipedia.orgjk-sci.comorganic-chemistry.org Research has shown that 3-bromobut-3-en-1-ols, which are structurally related to reduced this compound, can react with various aldehydes to produce 2,6-disubstituted tetrahydropyranones in good yields and with excellent diastereoselectivity. organic-chemistry.org These reactions are typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at low temperatures. organic-chemistry.org The proposed mechanism involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation intermediate. organic-chemistry.org Similarly, the synthesis of 3-iodobut-3-en-1-ol derivatives has been achieved through the iodohydroxylation of alkylidenecyclopropanes, providing direct precursors for iodo-Prins cyclizations. nih.gov

Table 2: Diastereoselective Prins Cyclization of 3-Bromobut-3-en-1-ols with Aldehydes

AldehydeCatalystTemperatureProductDiastereoselectivityReference
VariousBF₃·OEt₂-35 °C2,6-Disubstituted tetrahydropyranonesExcellent organic-chemistry.org

Halocyclization is a powerful method for synthesizing heterocycles, where an intramolecular nucleophile attacks a double bond activated by an electrophilic halogen. tcichemicals.commdpi.com α-Haloketones are widely used as precursors in the synthesis of a vast array of heterocyclic compounds, including furans, pyrroles, thiophenes, imidazoles, and thiazoles. nih.gov The reactivity of the α-haloenone system in this compound makes it a candidate for such transformations.

For example, intramolecular halocyclization can be triggered by the attack of internal oxygen, nitrogen, or sulfur nucleophiles onto the iodine-activated double bond. mdpi.com Recent studies have explored the use of thioesters as sulfur nucleophiles in bromocyclization reactions, leading to the formation of cyclic bromosulfides. chemrxiv.orgchemrxiv.org This suggests that analogous iodocyclizations with derivatives of this compound containing a tethered thioester could provide access to sulfur-containing heterocycles. The selectivity of these cyclizations (endo vs. exo) can often be controlled by the reaction conditions. mdpi.com

Prins Cyclization Involving Related Halobutenols

Rearrangement Chemistry and Stereochemical Outcomes

Allylic systems, such as the one present in this compound and its derivatives, are prone to rearrangement reactions, often proceeding through carbocationic intermediates. spcmc.ac.in For instance, the reaction of but-3-en-2-ol with aqueous HBr yields a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene, demonstrating the potential for allylic shifts. doubtnut.com This occurs via a resonance-stabilized allylic carbocation. doubtnut.com

In a reaction to prepare 3-iodobut-3-en-1-ol derivatives via iodohydroxylation of alkylidenecyclopropanes, an unexpected rearrangement was observed, leading to the formation of 4-hydroxy-1,2-diphenyl-butan-1-one derivatives in certain cases. nih.gov This highlights the potential for complex skeletal reorganizations in related systems.

Furthermore, nih.gov-sigmatropic rearrangements are a known class of pericyclic reactions that can occur in allylic systems containing heteroatoms like sulfur, selenium, or oxygen. wikipedia.org While not directly documented for this compound itself, derivatives where the ketone is reduced and the resulting alcohol is converted to an ether could potentially undergo a nih.gov-Wittig rearrangement. wikipedia.org These rearrangements are known to proceed with high stereoselectivity, with a strong preference for the formation of the E-alkene product. wikipedia.org

Investigation of Cyclopropylcarbinyl Cation Intermediates

The involvement of cyclopropylcarbinyl cation intermediates in the transformation of this compound and its derivatives is a subject of significant mechanistic interest. While direct studies on this compound are limited, extensive research on related systems, such as the reactions of alkylidenecyclopropanes, provides a strong basis for understanding these reactive intermediates. The high reactivity of compounds like 3-bromobut-3-en-2-one, which is noted to be highly unstable and often generated in situ, suggests that its iodo-analogue likely shares this characteristic, making the study of its reaction mechanisms reliant on trapping experiments and analysis of stable products.

In analogous systems, the formation of a cyclopropylcarbinyl cation is a key step in the ring-opening reactions of cyclopropane (B1198618) derivatives. For instance, the iodohydroxylation of alkylidenecyclopropanes to form 3-iodobut-3-en-1-ol derivatives is proposed to proceed through the formation of a cyclic iodonium (B1229267) ion, which then undergoes nucleophilic attack, leading to the cleavage of the cyclopropane ring. This process is mechanistically related to the formation and subsequent rearrangement of a cyclopropylcarbinyl cation.

Furthermore, the selective rearrangement of homoallyl or cyclobutyl cations to the more stabilized cyclopropylcarbinyl cations has been observed, particularly when substituents are present that can stabilize the positive charge. marquette.edu This has been demonstrated in systems with multiple alkyl groups or an allylsilane substituent. marquette.edu These transformations typically occur with inversion of configuration at the ionizing carbon, with the transition state favoring an arrangement where substituents are on opposite sides of the newly forming cyclopropane ring. marquette.edu

The stability and reactivity of cyclopropylcarbinyl cations are highly dependent on the substitution pattern. Computational studies have shown that electron-donating groups on the cyclopropane ring can significantly stabilize the cation, influencing the equilibrium between the cyclopropylcarbinyl cation and its corresponding homoallyl and bicyclobutonium cation forms.

The table below summarizes key findings from related studies that shed light on the potential behavior of cyclopropylcarbinyl cation intermediates in the context of this compound chemistry.

Table 1: Research Findings on Cyclopropylcarbinyl Cation Intermediates in Related Systems

Studied System Key Findings Reference
Alkylidenecyclopropanes Iodohydroxylation with I₂/H₂O leads to ring-opened products like 3-iodobut-3-en-1-ol derivatives, suggesting an iodonium ion-mediated ring opening.
Homoallyl/Cyclobutyl Cations Can undergo selective rearrangement to more stable cyclopropylcarbinyl cations, especially with stabilizing substituents. marquette.edu
Substituted Cyclopropylcarbinyl Cations Equilibrium with other cationic forms is heavily influenced by the electronic nature of substituents on the cyclopropane ring.

Control and Determination of Stereochemical Configuration in Transformations

The control and determination of stereochemical configuration are paramount in the synthetic transformations of this compound and its derivatives. The stereochemistry of the double bond and any adjacent stereocenters significantly influences the biological activity and physical properties of the resulting molecules.

Stereoselective synthesis of related β-iodo-α,β-unsaturated ketones has been achieved through various methods. For example, an iodine-copper exchange reaction on β-iodo-α,β-unsaturated carbonyl compounds proceeds with retention of the double bond configuration, allowing for the stereoselective formation of alkenyl cuprates. nih.gov This demonstrates that transformations at the iodo-substituted carbon can be performed without compromising the geometry of the alkene.

In the context of cyclopropane precursors, the stereochemistry of the starting material can dictate the stereochemical outcome of the ring-opening reaction. The cyclopropanation of allylic alcohols, for instance, can be highly diastereoselective, with the directing effect of the hydroxyl group controlling the facial selectivity of the carbene addition. unl.pt Subsequent rearrangement of the resulting cyclopropylcarbinyl system would then be influenced by this initial stereocontrol.

The stereochemical course of reactions involving related vinyl iodides has been shown to be controllable. For example, sequential radical cyclization of acyclic polyenes containing a vinyl iodide moiety can proceed with high stereoselectivity, with the stereochemistry of the newly formed rings being dependent on the substrate structure and reaction conditions. arkat-usa.org

Furthermore, palladium-catalyzed cross-coupling reactions of 3-iodobut-3-enoic acid with organometallic reagents have been shown to proceed with retention of stereochemistry, providing a reliable method for the synthesis of 3-substituted but-3-enoic acids with defined stereochemistry. This suggests that similar transformations with this compound could also be stereocontrolled.

The following table outlines various strategies and findings related to the stereochemical control in transformations of compounds structurally similar to this compound.

Table 2: Methods for Stereochemical Control in Related Transformations

Reaction Type Key Features for Stereocontrol Resulting Stereochemistry Reference
Iodine-Copper Exchange Reaction of β-iodo-α,β-unsaturated carbonyls with cuprates. Retention of double bond configuration. nih.gov nih.gov
Directed Cyclopropanation Use of chiral auxiliaries or directing groups (e.g., hydroxyl) on allylic precursors. High diastereoselectivity in cyclopropane formation. unl.pt unl.pt
Radical Cyclization Substrate-controlled cyclization of vinyl iodides. Formation of polycyclic systems with defined stereocenters. arkat-usa.org arkat-usa.org
Palladium-Catalyzed Cross-Coupling Reaction of iodo-enoates with organometallic reagents. Retention of the double bond geometry.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Mechanistic studies provide insight into the stepwise processes through which 3-iodobut-3-en-2-one engages in chemical transformations, particularly those mediated by transition metals and those involving halogenation pathways.

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which proceed through well-defined catalytic cycles. thieme-connect.de The key step in these cycles is typically the activation of the carbon-iodine bond. wikipedia.orgslideshare.net

Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are common. numberanalytics.comarabjchem.org A typical catalytic cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, increasing the metal's oxidation state and coordination number. wikipedia.org Subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to release the final product and regenerate the palladium(0) catalyst, allowing the cycle to continue. slideshare.net

Iron-catalyzed reactions have also been developed, often proceeding through a different, radical-based mechanism. For instance, the iron-catalyzed carboiodination of alkynes can produce derivatives of this compound. thieme-connect.com In a proposed mechanism, an Fe(II) species, the active catalyst, reacts with an alkyl iodide and a radical initiator. This process is believed to involve radical intermediates rather than the organometallic species typical of palladium catalysis. thieme-connect.com

Table 1: Key Stages in a Generic Palladium-Catalyzed Cross-Coupling Cycle

StageDescription
Oxidative Addition The C–I bond of this compound adds to a Pd(0) center, forming a Pd(II) complex.
Transmetalation/Insertion A second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron), or an alkene/alkyne inserts into the Pd-C bond.
Reductive Elimination The two coupled organic fragments are expelled from the palladium center, forming a new C-C bond in the product and regenerating the Pd(0) catalyst. slideshare.net

The formation of vinyl iodides like this compound can be achieved through the halogenation of a corresponding alkyne, in this case, but-3-yn-2-one. The mechanism of alkyne halogenation has been studied to understand the stereochemical outcome of the reaction. masterorganicchemistry.comlibretexts.org When one equivalent of a halogen like iodine (I₂) is added across the triple bond, the reaction typically yields a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org

The accepted mechanism often involves the formation of a cyclic bridged-ion intermediate, known as an iodonium (B1229267) ion (or halonium ion in the general case). libretexts.orgorganicchemistrytutor.com The alkyne's π-bond acts as a nucleophile, attacking the electrophilic iodine molecule. organicchemistrytutor.com This leads to the formation of a three-membered ring intermediate. youtube.com Subsequently, the iodide anion (I⁻) attacks this intermediate from the side opposite the bridge (a backside attack), resulting in an anti-addition and the formation of a trans product. libretexts.orgorganicchemistrytutor.com While this bridged-ion pathway is widely taught, experimental data for some halogenations suggest the reaction may be more complex, potentially involving a termolecular process where a true halonium ion is not formed. organicchemistrytutor.comyoutube.com

Oxidative addition is a fundamental step in many catalytic processes involving this compound. wikipedia.orgslideshare.net This reaction involves the cleavage of the C-I bond and the formation of two new bonds to the metal center, increasing the metal's formal oxidation state by two. wikipedia.org There are several possible mechanisms for this process. numberanalytics.comlibretexts.org

Concerted Pathway: This mechanism is common for non-polar bonds like H-H or C-H but is less typical for polar C-X bonds. It involves a single, three-centered transition state where the C-I bond breaks as the new M-C and M-I bonds form simultaneously. wikipedia.orglibretexts.org

Sₙ2-Type Mechanism: This is a common pathway for polarized substrates like alkyl or vinyl halides. The metal center acts as a nucleophile, attacking the carbon atom of the C-I bond and displacing the iodide as a leaving group. libretexts.org This two-step process proceeds through a polar transition state and is often accelerated in polar solvents. libretexts.org

Radical Mechanism: This pathway involves single-electron transfer steps. It can be a non-chain process, where the metal and the vinyl iodide react to form radical intermediates, or a chain process involving radical propagation steps. Radical mechanisms are often sensitive to the presence of inhibitors or initiators. numberanalytics.comlibretexts.org

The specific mechanism for this compound depends on the metal, its ligands, and the reaction conditions. For palladium-catalyzed cross-couplings, the Sₙ2-type mechanism is often considered operative.

Intermediates and Transition State Analysis in Halogenation Reactions

Computational Chemistry Applications

Theoretical studies, particularly those using Density Functional Theory (DFT), provide a powerful tool for investigating the properties of this compound at a molecular level, complementing experimental findings. mdpi.com

DFT calculations are widely used to determine the most stable three-dimensional structures (conformations) of molecules and to quantify their relative energies. mdpi.comusf.edu For this compound, conformational analysis would focus on the rotation around the single bond connecting the carbonyl group and the vinyl group. This rotation gives rise to different conformers, primarily the s-trans (where the C=C and C=O bonds are anti-periplanar) and s-cis (where they are syn-periplanar) forms.

By performing a potential energy scan where the relevant dihedral angle is systematically varied, computational chemists can locate the energy minima corresponding to stable conformers. nih.gov The calculations, often using functionals like B3LYP or M06 with a suitable basis set (e.g., 6-31G*), can predict which conformer is lower in energy and therefore more populated at equilibrium. nih.govmdpi.com These studies also provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available (e.g., from X-ray crystallography). researchgate.net

Table 2: Illustrative DFT Data for Conformational Analysis of this compound

ConformerDihedral Angle (C=C–C=O)Calculated Relative Energy (kcal/mol)Predicted Population (at 298 K)
s-trans~180°0.00 (Global Minimum)>95%
s-cis~0°>2.00<5%

Note: This table is illustrative, based on typical energetic differences for α,β-unsaturated ketones. Actual values would require specific calculations.

Once the minimum-energy geometry of this compound is determined through DFT calculations, the same theoretical framework can be used to predict its vibrational frequencies. nih.gov These calculations simulate the various ways the atoms in the molecule can vibrate, such as the stretching and bending of bonds.

Each calculated frequency corresponds to a specific vibrational mode. researchgate.net This information is invaluable for interpreting experimental infrared (IR) and Raman spectra, as it allows for the assignment of observed absorption bands to specific molecular motions. nih.gov For this compound, key predicted vibrations would include the C=O stretching frequency (typically a strong band in the IR spectrum), the C=C stretching frequency, and the C-I stretching frequency, which occurs at a much lower wavenumber. acs.org Comparing the computed spectrum with the experimental one can confirm the structure and identify conformer-specific bands. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for s-trans-3-Iodobut-3-en-2-one

Vibrational ModeTypical Experimental Range (cm⁻¹)Predicted Frequency (cm⁻¹)Description
C=O Stretch1650-1700~1690Strong, characteristic ketone stretch
C=C Stretch1600-1650~1625Alkene double bond stretch
CH₂ Wag1400-1440~1420Out-of-plane bending of terminal =CH₂
C-C Stretch1100-1200~1150Stretch of single bond between C=C and C=O
C-I Stretch500-600~550Stretch of the carbon-iodine bond

Note: This table is illustrative. The predicted frequencies are scaled from typical DFT calculation outputs to better match experimental values.

Advanced Applications in Complex Organic Molecule Synthesis

Building Blocks for Natural Product Synthesis

The unique structural features of 3-Iodobut-3-en-2-one make it an important precursor in the synthesis of several classes of natural products. Its vinyl iodide and ketone functionalities allow for a range of chemical transformations, enabling the construction of complex carbon skeletons.

Utilization in the Total Synthesis of Fungal Decanolides and Macrocyclic Lactones

A significant application of derivatives of this compound, specifically functionalized (E)-4-iodobut-3-en-1-ols, is in the synthesis of fungal decanolides and other macrocyclic lactones. nih.govnih.gov Researchers have developed a reliable method to produce these iodoalcohols from aldehydes or epoxides, which can then be used to create known fungal decanolides and novel aromatic macrocycles. nih.govnih.gov This protocol has been successfully applied to the gram-scale total synthesis of (-)-aspinolide A and (-)-5-epi-aspinolide A. nih.govnih.gov The key step in these syntheses is a catalytic Nozaki-Hiyama-Kishi reaction, which facilitates the challenging ring-closing of the macrocycle with high yields ranging from 65-84%. nih.govnih.gov

The challenge in synthesizing macrocyclic lactones often lies in the ring-closing step due to kinetic and thermodynamic barriers. nih.gov While methods like ruthenium-catalyzed metathesis (RCM) have been used, they often require extensive optimization and can present challenges in controlling the double bond geometry. nih.gov The use of hydroxy vinyl iodides derived from compounds related to this compound offers a more general and efficient alternative for constructing these complex structures. nih.gov

Natural Product Key Synthetic Step Yield Reference
(-)-Aspinolide ACatalytic Nozaki-Hiyama-Kishi reaction65-84% nih.govnih.gov
(-)-5-epi-Aspinolide ACatalytic Nozaki-Hiyama-Kishi reaction65-84% nih.govnih.gov
Fungal DecanolidesScalable regio- and stereoselective synthesis from (E)-4-iodobut-3-en-1-olsNot specified nih.govcrystallography.net
Aromatic MacrocyclesScalable regio- and stereoselective synthesis from (E)-4-iodobut-3-en-1-olsNot specified nih.govnih.gov

Precursors for Polyketide Synthase-Derived Compounds

Polyketides are a large and diverse class of natural products with a wide range of biological activities. nih.govwikipedia.org They are synthesized by polyketide synthases (PKSs) through the successive condensation of small carboxylic acid units. nih.govnih.gov The structural diversity of polyketides arises from the use of different starter and extender units and various tailoring enzymes. nih.govwikipedia.orgmdpi.com

While direct research linking this compound as a direct precursor in enzymatic polyketide synthesis is not extensively documented, its structural motifs are found in polyketide-derived natural products. Synthetic strategies employing building blocks like this compound can provide access to complex polyketide-like structures that are difficult to obtain through fermentation or purely enzymatic approaches. The vinyl iodide functionality is particularly useful for subsequent cross-coupling reactions to elaborate the carbon skeleton, mimicking the chain extension process in polyketide biosynthesis.

Role in the Synthesis of Complex Indole (B1671886) Derivatives

Indole derivatives are a significant class of heterocyclic compounds found in many biologically active natural products and pharmaceuticals. researchgate.netrsc.org The synthesis of complex indole-containing molecules often requires versatile building blocks that can be readily functionalized.

In the total synthesis of the indole alkaloid minfiensine, a related compound, (Z)-2-iodobut-2-en-1-ol, was utilized. rsc.org This intermediate was formed through the reductive amination of an aldehyde with 2-iodocrotylamine. rsc.org Another related intermediate, (±)-9-((Z)-2-Iodobut-2-en-1-yl)-9-azabicyclo[3.3.1]nonane-2,6-diol, was synthesized and used in the preparation of vellosimine (B128456) and its derivatives. acs.org These examples highlight the utility of iodobutenyl moieties, structurally related to this compound, in constructing the intricate frameworks of complex indole alkaloids. The vinyl iodide group serves as a key handle for intramolecular cyclization and cross-coupling reactions to build the final polycyclic systems.

Construction of Heterocyclic Scaffolds

Beyond natural product synthesis, this compound and its derivatives are instrumental in constructing various heterocyclic scaffolds, which are core components of many medicinal and agrochemical compounds.

Synthesis of Substituted Tetrahydropyranones

The tetrahydropyranone ring is a common motif in many natural products. A diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been developed using a Prins cyclization of 3-bromobut-3-en-1-ols (a bromo-analogue of the corresponding iodo-compound) with aldehydes. researchgate.netnih.govresearchgate.net This reaction proceeds in good yields with excellent diastereoselectivity at low temperatures (-35 °C). nih.govresearchgate.net The proposed mechanism involves the formation of a stable six-membered chairlike tetrahydropyranyl carbocation, followed by nucleophilic attack of the hydroxyl group and elimination of HBr to yield the tetrahydropyranone. researchgate.netnih.govresearchgate.net

This methodology provides a direct and stereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones from simple starting materials. researchgate.net The resulting tetrahydropyranone can be further transformed into other useful derivatives. nih.govresearchgate.net

Reactants Product Key Reaction Diastereoselectivity Reference
3-Bromobut-3-en-1-ols and Aldehydes2,6-Disubstituted TetrahydropyranonesPrins CyclizationExcellent nih.govresearchgate.net

Access to Functionalized Butenoic Acids

Functionalized butenoic acids are valuable intermediates in organic synthesis. 3-Iodobut-3-enoic acid, a close structural relative of this compound, has been used in palladium-catalyzed cross-coupling reactions with organozinc or organotin compounds. researchgate.net This method provides good yields of 3-substituted but-3-enoic acids under mild conditions, using PdCl2(MeCN)2 as the catalyst in DMF. researchgate.net The reaction proceeds with complete regioselectivity. researchgate.net This approach has been applied to the synthesis of new unsaturated lactam compounds. researchgate.net

Derivatization to Unsaturated Lactam Compounds

The chemical scaffold of this compound is a valuable precursor in the synthesis of various unsaturated lactam compounds. One notable method involves the iodocyclization of (2Z,4E)-dienamides and (Z)-alk-2-en-4-ynamides using iodine monochloride. This process readily produces a range of substituted 5-alkyl(aryl)idene- and 5-[iodoalkyl(aryl)idene]-1H-pyrrol-2(5H)-ones in good yields under mild reaction conditions. The methodology exhibits complete regioselectivity in all documented cases and has been successfully applied to the creation of novel unsaturated lactam structures. researchgate.netresearchgate.net

The versatility of this approach is further highlighted by its extension to the synthesis of 3-ylidene-isoindolin-1-ones, which can be formed in moderate to good yields using the same conditions. researchgate.netresearchgate.net The selectivity of the halocyclization reaction is significantly influenced by the nature of the substituents on the starting materials and the reaction temperature. researchgate.net This allows for a degree of control over the final product, enabling the targeted synthesis of specific unsaturated lactam derivatives.

In a related application, palladium-catalyzed decarboxylative allylic alkylation of pre-existing lactams provides a route to 3,3-disubstituted pyrrolidinones, piperidinones, and caprolactams. nih.gov This method has proven instrumental in the asymmetric synthesis of key intermediates for complex natural products, such as the Aspidosperma alkaloids quebrachamine (B1219942) and rhazinilam. nih.gov

The table below summarizes the types of unsaturated lactam compounds synthesized from precursors related to this compound and the general synthetic strategies employed.

Starting Material TypeReagent/CatalystProduct TypeRef
(2Z,4E)-Dienamides, (Z)-Alk-2-en-4-ynamidesIodine Monochloride5-Alkyl(aryl)idene- and 5-[iodoalkyl(aryl)idene]-1H-pyrrol-2(5H)-ones researchgate.netresearchgate.net
(2Z,4E)-Dienamides, (Z)-Alk-2-en-4-ynamidesIodine Monochloride3-Ylidene-isoindolin-1-ones researchgate.netresearchgate.net
Pre-formed LactamsPalladium Catalyst3,3-Disubstituted Pyrrolidinones, Piperidinones, Caprolactams nih.gov

Formation of Pyrrol-2(5H)-ones and Related Nitrogen-Containing Heterocycles

The reactivity of this compound and its analogs makes them key building blocks for the synthesis of pyrrol-2(5H)-ones and a broader range of nitrogen-containing heterocycles. A primary method for achieving this is through halolactamization. Specifically, the iodocyclization of (2Z,4E)-dienamides and (Z)-alk-2-en-4-ynamides leads to the regio- and stereoselective formation of 5-alkylidene(arylidene)- and 5-(iodoalkylidene)-pyrrol-2(5H)-ones. researchgate.net The selectivity of this reaction is highly dependent on the substituents and the temperature, offering a tunable approach to these heterocyclic systems. researchgate.net

Further extending the utility of this scaffold, double Michael reactions involving precursors like 3-butyn-2-one (B73955) with nitrogen-containing tethered diacids can produce highly functionalized and substituted piperidines, which are derivatives of pipecolic acid, with notable stereoselectivity. sigmaaldrich.comsigmaaldrich.com Chiral aminophosphines can also catalyze the enantioselective double-Michael addition of dinucleophiles to electron-deficient acetylenes, providing an efficient route to various nitrogen-containing heterocycles, including indolines. sigmaaldrich.comsigmaaldrich.com

The synthesis of fused nitrogen heterocycles has also been explored. For instance, N-vinyl β-lactams can undergo a sigmaaldrich.comsigmaaldrich.com sigmatropic rearrangement followed by a 6π electrocyclization to yield amino cyclobutanes. scholaris.ca Additionally, copper-catalyzed amide coupling to ortho-acetyl aryl halides, followed by an aldol (B89426) condensation, can produce quinolones, including tricyclic ring systems when lactam partners are used. scholaris.ca

The table below details some of the nitrogen-containing heterocycles synthesized from or inspired by the reactivity of this compound precursors, along with the key synthetic methods.

Precursor/Starting MaterialKey MethodResulting HeterocycleRef
(2Z,4E)-Dienamides, (Z)-Alk-2-en-4-ynamidesHalolactamization (Iodocyclization)5-Alkylidene(arylidene)- and 5-(iodoalkylidene)-pyrrol-2(5H)-ones researchgate.net
3-Butyn-2-one and Nitrogen-Containing Tethered DiacidsDouble Michael ReactionSubstituted Piperidines (Pipecolic Acid Derivatives) sigmaaldrich.comsigmaaldrich.com
Dinucleophiles and Electron-Deficient AcetylenesEnantioselective Double-Michael AdditionIndolines sigmaaldrich.comsigmaaldrich.com
N-Vinyl β-Lactams sigmaaldrich.comsigmaaldrich.com Sigmatropic Rearrangement & 6π ElectrocyclizationAmino Cyclobutanes scholaris.ca
Ortho-Acetyl Aryl Halides and LactamsCopper-Catalyzed Amide Coupling & Aldol CondensationQuinolones (Tricyclic Systems) scholaris.ca

Spectroscopic Analysis in Research Context

Infrared Spectroscopy for Reaction Intermediates and Radicals

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. savemyexams.com In advanced research, time-resolved and matrix-isolation IR techniques are employed to detect and characterize highly reactive, short-lived species such as radicals and reaction intermediates. researchgate.net

Characterization of Gaseous Allylic Radicals

Allylic radicals are key intermediates in a variety of chemical reactions. Their detection in the gas phase is challenging due to their low concentrations and high reactivity. Time-resolved IR spectroscopy can be used to observe the vibrational modes of these transient species. While direct IR studies on the allylic radical of 3-Iodobut-3-en-2-one are not extensively documented, the principles can be understood from studies of related systems. For instance, the photodissociation of vinyl halides is a known method to generate vinyl radicals. nycu.edu.tw The subsequent reactions and the radicals themselves can be monitored by observing characteristic IR absorption bands. nycu.edu.twnih.gov

In a typical matrix isolation experiment, a precursor molecule is suspended in a large excess of an inert gas (like argon or neon) and deposited at very low temperatures (around 4-20 K). researchgate.net Irradiation of this matrix can generate radicals, which are trapped and stabilized, allowing for their spectroscopic characterization. researchgate.netacs.org Studies on the photolysis of iodinated precursors like 2-iodobenzyl iodide have successfully used this method to isolate and identify the corresponding radical intermediates by their unique IR absorption bands. acs.org For an allylic radical derived from an iodinated butenone, one would expect to observe characteristic C=C and C=O stretching frequencies, shifted from the parent molecule due to the change in electronic structure.

Identification of Criegee Intermediates during Photodissociation

Criegee intermediates (carbonyl oxides) are critical species in atmospheric chemistry, particularly in the ozonolysis of alkenes. osti.govosti.gov Their direct detection was a significant challenge until the development of alternative synthetic routes, such as the reaction of α-iodoalkyl radicals with oxygen. osti.govaip.org This method has enabled detailed spectroscopic studies.

The photodissociation of diiodoalkanes in the presence of oxygen is a common laboratory source for generating Criegee intermediates. aip.orgaip.org For example, the reaction of the CH₂I radical with O₂ produces the simplest Criegee intermediate, CH₂OO, along with an iodine atom. aip.orgacs.org This process allows for the isolation and study of the Criegee intermediate without the complex mixture of products found in ozonolysis. Time-resolved FTIR spectroscopy has been instrumental in capturing the vibrational spectra of these intermediates. osti.govacs.org For CH₂OO, a characteristic and intense absorption band corresponding to the O-O stretching mode is observed. aip.org

While there is no specific literature on the Criegee intermediate formed from this compound, studies on related unsaturated systems like methacrolein (B123484) have provided insight. The reaction of the corresponding iodoalkene radical with O₂ leads to the formation of methacrolein oxide, which has been characterized by its intense OO-stretching band in the IR spectrum. researchgate.net This work confirms that IR spectroscopy is a vital tool for identifying the formation and understanding the structure of complex Criegee intermediates. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. omicsonline.org While standard one-dimensional ¹H and ¹³C NMR provide essential information, complex structures, such as derivatives formed from this compound, often require advanced two-dimensional (2D) techniques. acs.orgemerypharma.com

Structural Elucidation of Complex Derivatives (e.g., HMBC, COSY correlations)

Vinyl iodides like this compound are versatile building blocks. For instance, they can be used in cyclization reactions to form heterocyclic compounds like pyrazoles. nih.govrsc.org Determining the exact structure and substitution pattern of these new, more complex molecules requires a detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). youtube.com

COSY identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). This helps establish connectivity within spin systems, for example, identifying adjacent protons in an alkyl chain or on an aromatic ring.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). youtube.com

Case Study: Elucidation of a Substituted Pyrazole (B372694)

Consider a hypothetical reaction where this compound reacts with a substituted hydrazine (B178648) to form a pyrazole derivative. The resulting structure would need unambiguous confirmation. 2D NMR would be essential.

Technique Information Gained Example Application for a Pyrazole Derivative
COSY Shows ¹H-¹H correlations through 2-3 bonds.A cross-peak between a methyl group's protons and an adjacent ring proton would confirm their connectivity.
HSQC/HMQC Shows direct ¹H-¹³C correlations (one bond).Correlates each proton signal to the carbon it is directly attached to, simplifying carbon assignments.
HMBC Shows ¹H-¹³C correlations through 2-3 bonds.A correlation from the acetyl methyl protons to the pyrazole ring carbon at the point of attachment would confirm the substitution pattern. A correlation from a pyrazole ring proton to the carbonyl carbon would further solidify the structure. youtube.comescholarship.org

By combining the information from these experiments, chemists can piece together the complete molecular structure, much like solving a puzzle. youtube.com The table below shows representative, plausible NMR data for such a pyrazole derivative.

Table 1: Representative NMR Data for a Hypothetical Pyrazole Derivative

Atom No. ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1 (N-H)10.5 (br s)-C3, C5
3-148.2-
46.80 (s)110.5C3, C5, C=O
5-140.1-
6 (C=O)-195.3-
7 (CH₃)2.45 (s)25.8C=O, C3

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR is powerful for determining connectivity, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a molecule, including absolute and relative stereochemistry. wikipedia.org This technique is essential when new chiral centers are formed during a reaction or when the geometry of a molecule cannot be conclusively determined by other means. numberanalytics.com

The method involves irradiating a single crystal of the compound with X-rays. wikipedia.org The resulting diffraction pattern is used to calculate a 3D electron density map, from which the positions of all atoms can be determined with high precision. wikipedia.org This allows for the unambiguous assignment of stereochemistry. cam.ac.uk

For derivatives of this compound, this technique would be invaluable if the compound were used in a reaction that creates a new stereocenter. For example, in the synthesis of complex heterocyclic or macrocyclic structures, multiple chiral centers may be generated. sci-hub.strsc.org While NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the relative proximity of atoms, X-ray crystallography gives an unequivocal picture of the entire molecule's stereochemical configuration. ipb.pt Studies on the synthesis of pyrazoles and other heterocycles frequently rely on X-ray crystallography to confirm the structure and regiochemistry of the products. nih.govsci-hub.st

Table 2: Representative Data from an X-ray Crystallography Experiment

Parameter Description Example Value
Crystal System The symmetry class of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell box.a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 98.5°
Bond Lengths Precise distances between bonded atoms.C=O: 1.22 Å; C-I: 2.10 Å
Bond Angles Precise angles between three connected atoms.C-C-I: 121.5°
Torsion Angles Defines the conformation around a rotatable bond.H-C-C-H: 178.9° (trans)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.